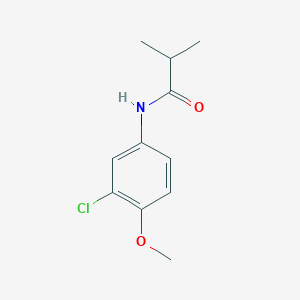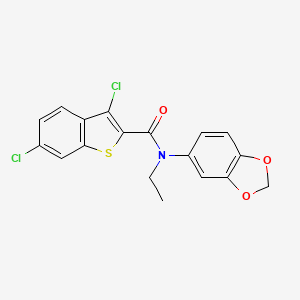
4-(4-biphenylylsulfonyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-biphenylylsulfonyl)morpholine, also known as BMS-687453, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonylmorpholines, which are known for their diverse biological activities. In
Mécanisme D'action
4-(4-biphenylylsulfonyl)morpholine inhibits PTP1B by binding to its catalytic site and preventing it from dephosphorylating its substrates. This leads to an increase in insulin signaling and glucose uptake in cells, which can help to improve glucose homeostasis in diabetic patients. 4-(4-biphenylylsulfonyl)morpholine has also been found to have anti-inflammatory and anti-tumor properties, which may be mediated by its effects on PTP1B and other cellular pathways.
Biochemical and Physiological Effects
4-(4-biphenylylsulfonyl)morpholine has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. It has also been found to reduce inflammation and tumor growth in various preclinical studies. However, the exact biochemical and physiological effects of 4-(4-biphenylylsulfonyl)morpholine on human subjects are still under investigation.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-biphenylylsulfonyl)morpholine is a highly specific and potent inhibitor of PTP1B, which makes it a valuable tool for studying the role of this protein in various cellular processes. However, its relatively high cost and limited availability may limit its use in some experiments. In addition, the potential off-target effects of 4-(4-biphenylylsulfonyl)morpholine on other cellular pathways should be carefully considered when interpreting the results of experiments.
Orientations Futures
There are several potential future directions for the study of 4-(4-biphenylylsulfonyl)morpholine. One area of interest is the development of more potent and selective PTP1B inhibitors that can be used for the treatment of diabetes and other metabolic disorders. Another area of research is the investigation of the anti-inflammatory and anti-tumor properties of 4-(4-biphenylylsulfonyl)morpholine, and its potential use in the treatment of inflammatory diseases and cancer. Finally, the biochemical and physiological effects of 4-(4-biphenylylsulfonyl)morpholine on human subjects should be further explored in clinical trials.
Méthodes De Synthèse
The synthesis of 4-(4-biphenylylsulfonyl)morpholine involves the reaction of 4-bromo-4'-biphenylsulfonyl chloride with morpholine in the presence of a base such as triethylamine. This reaction leads to the formation of 4-(4-biphenylylsulfonyl)morpholine as a white solid with a high yield. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
4-(4-biphenylylsulfonyl)morpholine has been studied for its potential applications in various fields of scientific research. It has been found to be a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling. This makes 4-(4-biphenylylsulfonyl)morpholine a promising candidate for the treatment of type 2 diabetes and obesity.
Propriétés
IUPAC Name |
4-(4-phenylphenyl)sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c18-21(19,17-10-12-20-13-11-17)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDWIWYIFOKLFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cyclopropyl{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methanone](/img/structure/B5757990.png)
![2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5757991.png)

![2-(2,4-dichlorophenoxy)-N'-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-1-methylethylidene]acetohydrazide](/img/structure/B5758005.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5758010.png)

![6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 3-nitrobenzoate](/img/structure/B5758019.png)

![2-(2-chlorophenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5758048.png)


![N'-[(2-isopropylphenoxy)acetyl]-2-methoxybenzohydrazide](/img/structure/B5758077.png)

![2-(N-ethoxybutanimidoyl)-5-[2-(ethylthio)propyl]-3-(1-pyrrolidinyl)-2-cyclohexen-1-one](/img/structure/B5758096.png)